Rolipram is a substituted phenylpyrrolidinone derivative containing the 3-(cyclopentyloxy)-4-methoxyphenyl moiety. It is classified as a selective inhibitor of phosphodiesterase-4 (PDE4), a key enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP) [, , , , , , , , ]. Rolipram is a research tool used to investigate the role of cAMP signaling in various physiological and pathological processes.
The crystal structure of a rolipram derivative, (+)-1-(4-bromobenzyl)-4-(3-(cyclopentyloxy)- 4-methoxyphenyl)-pyrrolidin-2-one, has been determined []. This structure provides insights into the absolute configuration and potential interactions of rolipram-like compounds with their biological targets.
The provided papers describe various chemical reactions involving rolipram derivatives, including modifications of the pyrrolidinone ring and the aromatic ring [, , , , , , ]. These modifications aim to explore structure-activity relationships and optimize the potency and selectivity of PDE4 inhibitors.
Rolipram exerts its biological effects by selectively inhibiting PDE4 [, , , , , , , , ]. By blocking PDE4 activity, rolipram prevents the degradation of cAMP, leading to increased intracellular cAMP levels. This increase in cAMP activates downstream signaling pathways, ultimately influencing cellular processes such as gene expression, cell proliferation, and neurotransmitter release.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6